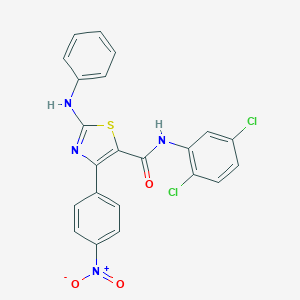

![molecular formula C16H16N2O B381483 [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol CAS No. 380551-61-1](/img/structure/B381483.png)

[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to “[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol” has been reported in the literature. For instance, the synthesis of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine has been described . Additionally, racemic 1-phenylethanols have been converted into enantiopure ®-1-phenylethanols via a chemoenzymatic process .科学研究应用

Chiral Auxiliary in Asymmetric Synthesis

[1-(1-Phenylethyl)-1H-benzimidazol-2-yl]methanol: is used as a chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiomerically pure substances, often required in pharmaceuticals. The compound’s ability to induce chirality in substrates makes it valuable for synthesizing medicinal substances and natural products with specific stereochemistry .

Modular Organocatalysts Construction

The compound serves as a building block for constructing modular organocatalysts. These catalysts are designed to accelerate asymmetric reactions, which are fundamental in creating compounds with desired chirality. The use of [1-(1-Phenylethyl)-1H-benzimidazol-2-yl]methanol in organocatalysts enhances the efficiency and selectivity of these synthetic processes .

Resolution of Racemic Mixtures

In the field of chiral resolution, this compound is applied to separate enantiomers from racemic mixtures. Its structural properties allow for the selective binding and separation of chiral molecules, which is a significant step in the purification of pharmaceutical ingredients .

Synthesis of Chiral Ligands

Chiral ligands derived from [1-(1-Phenylethyl)-1H-benzimidazol-2-yl]methanol are used in various asymmetric catalytic systems. These ligands can coordinate with metal centers to create catalysts that drive enantioselective reactions, a method widely employed in the synthesis of complex organic molecules .

Enantioselective Syntheses

The compound is involved in enantioselective syntheses, where it helps in the production of one enantiomer over another. This is particularly important in the pharmaceutical industry, where the biological activity of drugs can be highly dependent on their enantiomeric form .

Medicinal Chemistry Research

In medicinal chemistry, [1-(1-Phenylethyl)-1H-benzimidazol-2-yl]methanol is explored for its potential to create new therapeutic agents. Its structural framework is suitable for modification and optimization in drug design, leading to the discovery of novel compounds with specific biological activities .

Agrochemical Development

The compound’s chiral properties are also exploited in the development of agrochemicals. The synthesis of enantiomerically pure pesticides and herbicides can lead to products that are more effective and environmentally friendly .

Material Science

Lastly, in material science, the compound’s unique characteristics are investigated for creating new materials with specific optical properties. This includes the development of polymers and coatings that can have applications in various industries, from automotive to consumer electronics .

属性

IUPAC Name |

[1-(1-phenylethyl)benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-12(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-16(18)11-19/h2-10,12,19H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIBNRJJAHPZIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701333502 |

Source

|

| Record name | [1-(1-phenylethyl)benzimidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642700 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

380551-61-1 |

Source

|

| Record name | [1-(1-phenylethyl)benzimidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B381401.png)

![ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B381402.png)

![4-(4-Tert-butylphenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381403.png)

![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B381405.png)

![ethyl 2-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B381407.png)

![2-Ethyl-4-(phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381410.png)

![N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B381411.png)

![5-(4-Chlorophenyl)-4-(3,4-dimethylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B381412.png)

![Ethyl 2-{[{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}(oxo)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381415.png)

![4-(2-Methylquinolin-8-yl)oxy-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B381417.png)

![Diethyl 5-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate](/img/structure/B381419.png)

![N-(2,6-dimethylphenyl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381422.png)